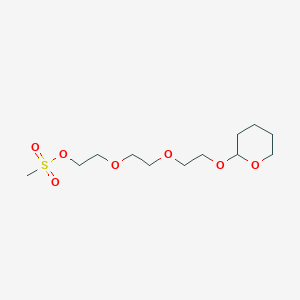

MS-Peg3-thp

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H24O7S |

|---|---|

Molecular Weight |

312.38 g/mol |

IUPAC Name |

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl methanesulfonate |

InChI |

InChI=1S/C12H24O7S/c1-20(13,14)19-11-9-16-7-6-15-8-10-18-12-4-2-3-5-17-12/h12H,2-11H2,1H3 |

InChI Key |

RFYAMGSUFSJURS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOC1CCCCO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to MS-Peg3-thp in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism allows for the removal of target proteins at sub-stoichiometric concentrations, offering a powerful therapeutic modality.

The linker is a critical determinant of a PROTAC's success, influencing its physicochemical properties, cell permeability, and, most importantly, the geometry and stability of the ternary complex. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can improve solubility, and their tunable length, which is crucial for optimizing the proximity and orientation of the target protein and the E3 ligase.

MS-Peg3-thp: A Functionalized PEG Linker for PROTAC Synthesis

This compound is a PEG-based linker utilized in the synthesis of PROTACs. Its chemical structure and functional groups are designed for versatile and controlled conjugation to the warhead (target protein ligand) and the E3 ligase ligand.

Chemical Structure and Properties:

-

IUPAC Name: 2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethyl methanesulfonate

-

Chemical Formula: C12H24O7S

-

Molecular Weight: 312.38 g/mol

The name "this compound" delineates its key functional components:

-

MS (Methanesulfonyl or Mesylate): The methanesulfonyl group (CH₃SO₂-) is an excellent leaving group in nucleophilic substitution reactions. This functionality allows for the covalent attachment of the linker to a nucleophilic group (e.g., an amine or thiol) on either the warhead or the E3 ligase ligand.

-

Peg3 (Triethylene glycol): This refers to the three-unit polyethylene glycol chain (-OCH₂CH₂OCH₂CH₂OCH₂CH₂-). The PEG component enhances the hydrophilicity and solubility of the resulting PROTAC molecule. The length of the PEG chain is a critical parameter that can be varied to optimize the distance between the two ends of the PROTAC, thereby influencing the stability and productivity of the ternary complex.

-

thp (Tetrahydropyran): The tetrahydropyranyl group is a common acid-labile protecting group for alcohols. In the context of this compound, it protects the terminal hydroxyl group of the PEG chain. This protection allows for selective reaction at the mesylated end of the linker. The THP group can be removed under mild acidic conditions to reveal the hydroxyl group, which can then be further functionalized or used for conjugation.

The Role of this compound in PROTAC Synthesis: A Strategic Approach

The bifunctional nature of this compound provides a strategic and modular approach to PROTAC synthesis. The presence of a reactive mesylate group and a protected hydroxyl group allows for a stepwise and controlled conjugation strategy.

A plausible synthetic workflow would involve:

-

Conjugation of the first ligand: The mesylated end of the this compound linker can be reacted with a nucleophilic handle on either the warhead or the E3 ligase ligand.

-

Deprotection: The THP protecting group is then removed under acidic conditions to expose the terminal hydroxyl group of the PEG linker.

-

Activation and Conjugation of the second ligand: The newly exposed hydroxyl group can be activated (e.g., by conversion to a mesylate, tosylate, or carboxylic acid) and then reacted with the second ligand to complete the PROTAC synthesis. Alternatively, the hydroxyl group can directly participate in coupling reactions, such as esterification or etherification, depending on the functional groups present on the second ligand.

This modular approach is highly advantageous as it allows for the synthesis of a library of PROTACs by combining different warheads and E3 ligase ligands with the same linker, facilitating the optimization of the final molecule.

Experimental Protocols

Protocol 1: Representative Synthesis of a PROTAC using a Mesylated, THP-Protected PEG Linker

Step 1: Conjugation of the Warhead to the Mesylated Linker

-

Materials:

-

Warhead with a nucleophilic handle (e.g., a primary amine)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

-

Procedure:

-

Dissolve the amine-containing warhead (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add DIPEA (2.0-3.0 eq) to the solution.

-

Add a solution of this compound (1.1-1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 50-70 °C) overnight.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the THP-protected warhead-linker conjugate.

-

Step 2: Deprotection of the THP Group

-

Materials:

-

THP-protected warhead-linker conjugate

-

p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS)

-

Methanol or Ethanol

-

-

Procedure:

-

Dissolve the THP-protected conjugate in methanol or ethanol.

-

Add a catalytic amount of p-TsOH or PPTS (0.1-0.2 eq).

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the deprotection by LC-MS.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

-

Concentrate the mixture under reduced pressure and purify by flash column chromatography to yield the warhead-linker with a free hydroxyl group.

-

Step 3: Activation of the Hydroxyl Group and Conjugation of the E3 Ligase Ligand

-

Materials:

-

Warhead-linker with a free hydroxyl group

-

Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

E3 ligase ligand with a nucleophilic handle (e.g., a primary amine)

-

-

Procedure:

-

Dissolve the warhead-linker with the free hydroxyl group in anhydrous DCM and cool to 0 °C.

-

Add TEA or pyridine (1.5-2.0 eq) followed by the dropwise addition of MsCl or TsCl (1.2-1.5 eq).

-

Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.

-

Monitor the reaction by LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the activated warhead-linker.

-

Dissolve the activated warhead-linker and the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 eq) and stir the reaction at room temperature or elevated temperature overnight.

-

Monitor the final coupling reaction by LC-MS.

-

Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

-

Data Presentation

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include:

-

DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved at high concentrations of the PROTAC.

The performance of PROTACs is highly dependent on the specific warhead, E3 ligase ligand, and the linker connecting them. The table below provides a representative summary of how linker length (a key feature of PEG linkers) can impact degradation efficiency for a hypothetical PROTAC targeting Protein X.

| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC-1 | PEG2 | 8 | 500 | 60 |

| PROTAC-2 | PEG3 | 11 | 50 | 95 |

| PROTAC-3 | PEG4 | 14 | 150 | 85 |

| PROTAC-4 | PEG5 | 17 | 400 | 70 |

This is a representative table. Actual values are system-dependent.

Mandatory Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for PROTAC Synthesis

Caption: A representative workflow for the synthesis and evaluation of a PROTAC.

Conclusion

This compound represents a versatile and strategically designed linker for the modular synthesis of PROTACs. Its distinct functional groups—a reactive mesylate and a protected hydroxyl—allow for controlled, stepwise conjugation of warheads and E3 ligase ligands. The embedded triethylene glycol chain provides favorable physicochemical properties, such as increased solubility. While specific examples of PROTACs utilizing this exact linker are not prevalent in the public domain, the underlying chemical principles are well-established, enabling researchers to rationally design and synthesize novel protein degraders. The careful selection and optimization of such linkers are paramount to the development of potent and effective PROTAC-based therapeutics.

MS-Peg3-thp: A Technical Overview of a PEG-Based PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-Peg3-thp, chemically known as 2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethyl methanesulfonate, is a heterobifunctional linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a member of the polyethylene glycol (PEG) family of linkers, it plays a crucial role in connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This technical guide provides a summary of the available information on the chemical structure and properties of this compound.

Chemical Structure and Properties

The structural and chemical properties of this compound are summarized in the table below. This linker is characterized by a three-unit polyethylene glycol chain, which imparts flexibility and hydrophilicity to the resulting PROTAC molecule. One terminus of the linker is protected by a tetrahydropyranyl (THP) group, a common protecting group for alcohols, while the other terminus is a methanesulfonate (mesylate) group, which is a good leaving group for nucleophilic substitution reactions.

| Property | Value | Source |

| Chemical Formula | C12H24O7S | [1] |

| Molecular Weight | 312.38 g/mol | [1] |

| IUPAC Name | 2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethyl methanesulfonate | |

| CAS Number | 357204-84-3 | |

| Purity | >98% (as offered by some suppliers) | |

| Appearance | To be determined |

Role in PROTAC Design

The this compound linker is a critical component in the rational design of PROTACs. The PEG portion of the linker is known to enhance the solubility and cell permeability of the PROTAC molecule. The length and flexibility of the linker are crucial for the effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein.

The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below.

References

The Crucial Connector: An In-depth Technical Guide to PROTAC Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as a Key Determinant of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[][3] While the ligands provide target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties, playing a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[4][5]

The linker's length, composition, rigidity, and attachment points all significantly influence the geometry of the ternary complex. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination of the target protein. Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency. Beyond its role in ternary complex formation, the linker also profoundly impacts the physicochemical properties of the PROTAC molecule, such as solubility, cell permeability, and metabolic stability, which are crucial for its drug-like characteristics and in vivo performance.

This technical guide provides an in-depth exploration of PROTAC linker chemistry, covering the different types of linkers, their impact on degradation performance, and detailed experimental protocols for their synthesis and evaluation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by coopting the endogenous ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can catalytically repeat the cycle, leading to the degradation of multiple POI molecules.

Caption: PROTAC-mediated protein degradation pathway.

Types of PROTAC Linkers

PROTAC linkers can be broadly classified based on their flexibility and chemical composition. The choice of linker type is a critical aspect of PROTAC design and is often empirically optimized for each specific target and E3 ligase pair.

Flexible Linkers

Flexible linkers are the most commonly used type in the initial stages of PROTAC design due to their synthetic accessibility and their ability to allow the PROTAC to adopt multiple conformations, which increases the likelihood of forming a productive ternary complex.

-

Alkyl Chains: Simple hydrocarbon chains are a frequent starting point for linker design. They offer a high degree of conformational freedom. However, they can contribute to high lipophilicity, potentially impacting solubility and cell permeability.

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and permeability of PROTACs. The ethylene glycol units introduce polarity and can participate in hydrogen bonding. While their flexibility is advantageous, it can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.

Rigid Linkers

Rigid linkers introduce conformational constraints, which can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. Rigid linkers can also enhance metabolic stability.

-

Alkynes and Triazoles: The incorporation of alkynes and the resulting triazoles from "click chemistry" are common strategies to introduce rigidity. The triazole ring is metabolically stable.

-

Cyclic Moieties: Saturated heterocycles like piperazine and piperidine are often incorporated into linkers to impart rigidity and improve physicochemical properties.

"Smart" and Functionalized Linkers

More advanced linker designs incorporate functionalities that respond to specific stimuli or confer additional properties.

-

Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can change their conformation in response to light, allowing for spatiotemporal control of PROTAC activity.

-

Self-Immolative Linkers: These linkers are designed to be cleaved by a specific intracellular trigger, releasing the active PROTAC.

Data Presentation: Impact of Linker Properties on Degradation

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Impact of Linker Length on TBK1 Degradation

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Alkyl/Ether | < 12 | No degradation | - | |

| Alkyl/Ether | 21 | 3 | 96 | |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of Linker Composition on CRBN Degradation

| Linker Composition | Degradation in HEK293T cells | Reference |

| Nine-atom alkyl chain | Concentration-dependent decrease | |

| Three PEG units | Weak degradation |

Table 3: Impact of Linker Rigidity on AR Degradation

| PROTAC | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |

| Parent PROTAC | Flexible (PEG) | Exhibited degradation | |

| Modified PROTAC | Rigid (Disubstituted Alkene) | More Potent |

Experimental Protocols

PROTAC Synthesis

The synthesis of PROTACs is typically a modular process, involving the separate synthesis of the warhead, E3 ligase ligand, and a bifunctional linker, followed by their sequential coupling.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized component using a standard peptide coupling reagent.

-

Reagents and Materials:

-

Component A-COOH (1.0 eq)

-

Component B-NH2 (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add Component B-NH2 to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes the final coupling of an alkyne-functionalized component with an azide-functionalized component.

-

Reagents and Materials:

-

Component A-Alkyne (1.0 eq)

-

Component B-Azide (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

Solvent mixture (e.g., t-BuOH/H2O or DMF)

-

-

Procedure:

-

Dissolve Component A-Alkyne and Component B-Azide in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO4·5H2O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

-

PROTAC Evaluation

Protocol 3: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps for determining the potency and efficacy of a PROTAC in a relevant cell line.

-

Materials:

-

Cell line of interest

-

Appropriate cell culture medium and supplements

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and chemiluminescence imaging system

-

-

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) and a vehicle control for a predetermined time (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of the lysates using a BCA protein assay.

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples for SDS-PAGE and load onto the gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-target protein antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and repeat the antibody incubation steps for the loading control antibody.

-

Develop the blot using an ECL substrate and capture the signal.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

-

Mandatory Visualizations

PROTAC Development Workflow

The development of a potent and selective PROTAC is an iterative process involving design, synthesis, and biological evaluation.

Caption: Iterative workflow for PROTAC development.

Logical Relationships in Linker Design

The properties of a PROTAC linker are interconnected and collectively determine the overall success of the molecule.

References

An In-depth Technical Guide to MS-Peg3-thp: A Key Linker in Proteolysis-Targeting Chimeras

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MS-Peg3-thp, a polyethylene glycol (PEG)-based linker utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component is critical to the efficacy of a PROTAC, and this document details the properties and application of this compound in this context.

Core Properties of this compound

This compound, also known by its systematic name 2-{2-[2-(oxan-2-yloxy)ethoxy]ethoxy}ethyl methanesulfonate, is a heterobifunctional linker. The tetrahydropyran (THP) group serves as a protecting group for a hydroxyl functionality, while the mesylate (Ms) group provides a reactive site for conjugation.

| Property | Value | Source |

| CAS Number | 357204-84-3 | [1][2][3][4] |

| Molecular Weight | 312.38 g/mol | [1] |

| Molecular Formula | C12H24O7S | |

| Synonyms | 2-{2-[2-(oxan-2-yloxy)ethoxy]ethoxy}ethyl methanesulfonate |

The Role of Linkers in PROTACs

PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The linker's length, flexibility, and chemical properties are crucial for the successful formation of a stable ternary complex between the target protein and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. PEG linkers, such as this compound, are frequently employed in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.

General Experimental Protocols for PROTAC Synthesis using PEG Linkers

While specific protocols for this compound are not publicly available, the following are generalized experimental procedures for the synthesis of PROTACs utilizing PEG-based linkers. These protocols typically involve standard organic chemistry reactions such as amide bond formation or click chemistry.

Protocol 1: Amide Bond Formation

This protocol outlines the coupling of a warhead or E3 ligase ligand containing a carboxylic acid with a deprotected and amine-functionalized version of a PEG linker.

Step 1: Deprotection of the THP group The THP protecting group on this compound can be removed under acidic conditions to reveal the terminal hydroxyl group.

Step 2: Conversion to an Amine The hydroxyl group is then typically converted to an amine through a two-step process: mesylation followed by substitution with an azide and subsequent reduction.

Step 3: Amide Coupling

-

Dissolve the carboxylic acid-containing component (warhead or E3 ligase ligand) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) and stir for 15-30 minutes at room temperature.

-

Add the amine-functionalized PEG linker to the reaction mixture.

-

Monitor the reaction progress using an appropriate analytical technique such as LC-MS.

-

Upon completion, the product is isolated and purified, typically by flash chromatography or preparative HPLC.

Protocol 2: Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This protocol is applicable when one component (e.g., the warhead) is functionalized with an alkyne and the other (e.g., the E3 ligase ligand) is attached to an azide-terminated PEG linker.

-

Dissolve the alkyne-containing component and the azide-functionalized PEG linker in a suitable solvent system (e.g., a mixture of t-BuOH and water).

-

Add a source of copper(I), which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

-

Stir the reaction at room temperature.

-

Monitor the reaction by LC-MS.

-

Once the reaction is complete, the PROTAC is isolated and purified.

Visualizing the PROTAC Mechanism and Synthesis Workflow

The following diagrams illustrate the general mechanism of action for a PROTAC and a simplified workflow for its synthesis.

Caption: General mechanism of action of a PROTAC molecule.

Caption: A simplified workflow for PROTAC synthesis.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its PEG structure can impart favorable physicochemical properties, and its functional groups allow for versatile conjugation strategies. The development of effective PROTACs relies on the careful selection and design of each component, with the linker playing a pivotal role in achieving potent and selective protein degradation. This guide provides foundational knowledge for researchers and drug developers interested in leveraging PEG-based linkers like this compound in their targeted protein degradation research.

References

basic principles of targeted protein degradation

An In-depth Technical Guide to the Core Principles of Targeted Protein Degradation

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1] Unlike traditional small-molecule inhibitors that merely block a protein's function, TPD technologies physically remove the target protein entirely.[2] This approach offers several advantages, including the ability to address proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, and the potential to overcome drug resistance.[2][3][4]

The primary cellular pathway hijacked by TPD is the Ubiquitin-Proteasome System (UPS) , the main machinery for degrading short-lived regulatory proteins and misfolded proteins in eukaryotic cells. By redirecting this system, TPD agents can achieve potent and sustained pharmacological effects, often acting catalytically at sub-stoichiometric concentrations.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated process responsible for protein homeostasis. It involves the tagging of substrate proteins with a small regulatory protein called ubiquitin, marking them for destruction by a large protease complex known as the 26S proteasome.

The process, known as ubiquitination, proceeds through a sequential enzymatic cascade:

-

Activation (E1): A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner.

-

Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).

-

Ligation (E3): A ubiquitin ligase (E3) recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. There are over 600 E3 ligases in the human genome, providing substrate specificity to the system.

-

Polyubiquitination: This process is repeated to form a polyubiquitin chain on the target protein, which serves as the degradation signal.

-

Degradation: The polyubiquitinated protein is recognized, unfolded, and degraded into small peptides by the 26S proteasome, while ubiquitin molecules are recycled.

Core TPD Technologies

Two major classes of small molecules are used to hijack the UPS for targeted degradation: Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ligase into close proximity. They consist of three distinct components:

-

A ligand that binds to the protein of interest (POI).

-

A ligand that recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

-

A chemical linker that connects the two ligands.

Mechanism of Action: The PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the target protein and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome. A key feature of PROTACs is their catalytic nature; after the target is degraded, the PROTAC is released and can induce the degradation of multiple additional target protein molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 3. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How PROTAC Degraders Work: Molecular Recognition and Design Principles | IRB Barcelona [irbbarcelona.org]

An In-Depth Technical Guide to the Tetrahydropyranyl (THP) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis, particularly in the development of complex molecules such as pharmaceuticals. Its popularity stems from its ease of introduction and removal, low cost, and stability under a range of reaction conditions.[1][2][3][4] This guide provides a comprehensive overview of the THP protecting group, including its mechanism of action, stability profile, and detailed experimental protocols for its use.

Core Function and Applications in Drug Development

The primary function of the THP group is to temporarily mask a hydroxyl group within a molecule, preventing it from undergoing unwanted reactions while other chemical transformations are carried out on different parts of the molecule.[5] The protected alcohol, a THP ether, is stable to a variety of non-acidic reagents, including organometallics, hydrides, and strong bases. This stability is crucial in multi-step syntheses common in drug development, where numerous reagents and reaction conditions are employed. Once the desired transformations are complete, the THP group can be selectively removed under mild acidic conditions to regenerate the original hydroxyl group.

A significant drawback of the THP group is the introduction of a new stereocenter upon reaction with an alcohol, which can lead to the formation of diastereomers. This can complicate purification and characterization of the protected compound.

Mechanism of Protection and Deprotection

The formation of a THP ether is an acid-catalyzed reaction between an alcohol and 3,4-dihydropyran (DHP). The mechanism involves the protonation of the double bond in DHP to form a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated ether, which is subsequently deprotonated to yield the THP ether.

Deprotection is essentially the reverse process, also catalyzed by acid. The ether oxygen is protonated, making the alcohol a good leaving group. Subsequent attack by a nucleophile, typically water or an alcohol solvent, cleaves the C-O bond and liberates the original alcohol.

References

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MS-Peg3-thp: Solubility, Stability, and Application in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of MS-Peg3-thp, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The document details available data and expert inferences on its solubility and stability, alongside detailed experimental protocols and conceptual diagrams to aid in its practical application.

Introduction to this compound

This compound is a PROTAC linker that incorporates a three-unit polyethylene glycol (PEG) chain, a tetrahydropyranyl (THP) protecting group, and a terminal methanesulfonyl (mesyl) group. The PEG component enhances aqueous solubility and provides a flexible spacer. The THP group protects a terminal hydroxyl, which can be deprotected under acidic conditions to allow for further modification. The mesyl group serves as an excellent leaving group for nucleophilic substitution, enabling the covalent attachment of a ligand for a target protein or an E3 ubiquitin ligase.[1]

Solubility Data

While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from its constituent parts. The PEG3 chain significantly enhances solubility in aqueous and polar organic solvents. Commercial suppliers of similar PEG3-containing linkers note their solubility in water, DMSO, DCM, and DMF.[2][3]

Table 1: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Notes |

| Water | Soluble | The hydrophilic PEG chain imparts good aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for PROTACs and their components. |

| Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis. |

| Dimethylformamide (DMF) | Highly Soluble | Often used in peptide coupling and other bioconjugation reactions. |

| Ethanol/Methanol | Soluble | The PEG component allows for solubility in polar protic solvents. |

| Diethyl Ether | Sparingly Soluble | Less polar than the other solvents listed. |

| Hexanes | Insoluble | A non-polar solvent. |

Stability Profile

The stability of this compound is primarily dictated by the lability of the THP ether and the reactivity of the mesylate group.

-

pH Stability: The THP ether is stable under basic and neutral conditions but is readily cleaved under acidic conditions. The methanesulfonate group is stable to hydrolysis under both acidic and basic conditions.

-

Thermal Stability: While specific data is unavailable, PEG chains are generally stable at typical reaction and storage temperatures. The THP group can be cleaved at elevated temperatures in the presence of acid. The mesylate group is thermally stable but will react with nucleophiles at elevated temperatures.

-

Storage: For long-term storage, it is recommended to keep the compound at -20°C in a dry, dark environment to prevent degradation.

Table 2: Stability of Functional Groups in this compound

| Functional Group | Condition | Stability | Notes |

| THP Ether | Acidic (pH < 5) | Labile | Cleaved to reveal a primary alcohol. |

| THP Ether | Neutral (pH 6-8) | Stable | Generally stable for short-term handling. |

| THP Ether | Basic (pH > 8) | Stable | Resistant to strongly basic conditions. |

| Mesylate | Nucleophiles | Reactive | Excellent leaving group for SN2 reactions. |

| PEG Chain | General Conditions | Stable | The ether linkages of the PEG chain are generally stable. |

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific applications.

Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to yield the corresponding alcohol.

Materials:

-

This compound

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolve this compound in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 ratio).

-

Stir the reaction mixture at room temperature. The reaction can be gently heated to 40-50°C to increase the rate of deprotection.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected product.

Nucleophilic Substitution of the Mesylate Group

This protocol outlines the reaction of the mesylate with a nucleophile, such as an amine-containing ligand for a protein of interest (POI-NH2).

Materials:

-

This compound

-

POI-NH2 (or other nucleophile)

-

Anhydrous dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve this compound and the amine-containing ligand (1.0-1.2 equivalents) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight. The reaction temperature can be increased if necessary, but this may lead to side products.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final PROTAC conjugate.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

Experimental Workflow for this compound Utilization

This diagram outlines a logical workflow for the deprotection of this compound and its subsequent conjugation to a protein of interest ligand.

References

The Art of Stealth: A Technical Guide to PEGylation in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a therapeutic molecule, represents one of the most successful strategies in drug delivery and optimization. This technology has transformed the pharmaceutical landscape by dramatically improving the pharmacokinetic and pharmacodynamic profiles of numerous drugs, from small molecules to large biologics. By creating a hydrophilic, protective shield around the drug, PEGylation can extend circulating half-life, enhance stability, increase solubility, and reduce immunogenicity. This guide provides an in-depth technical overview of the core principles of PEGylation, its diverse applications, detailed experimental methodologies, and the impact on cellular signaling. It is designed to serve as a comprehensive resource for professionals engaged in the intricate process of drug discovery and development.

Core Principles of PEGylation

PEGylation is a biochemical modification process where one or more chains of polyethylene glycol are attached to a bioactive molecule, such as a protein, peptide, antibody fragment, or small molecule drug.[1] PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, making it an ideal candidate for bioconjugation.[2] The process effectively increases the hydrodynamic size of the molecule, which is the primary mechanism behind its therapeutic advantages.[3]

The key benefits conferred by PEGylation include:

-

Extended Circulating Half-Life: The increased size of the PEG-drug conjugate significantly reduces its rate of renal clearance, prolonging its presence in the bloodstream. This allows for less frequent dosing, improving patient compliance and convenience.[2][3]

-

Reduced Immunogenicity and Antigenicity: The flexible PEG chains form a protective layer that masks antigenic epitopes on the drug's surface, shielding it from the host's immune system and reducing the likelihood of an immune response.

-

Enhanced Stability: The PEG shield protects the therapeutic molecule from enzymatic degradation by proteases, leading to increased stability both in vivo and on the shelf.

-

Improved Solubility: PEGylation can substantially increase the aqueous solubility of hydrophobic drugs, which is a common challenge in drug formulation.

However, PEGylation is not without its challenges. The attachment of PEG chains can sometimes lead to a partial loss of the drug's biological activity due to steric hindrance, which may interfere with its binding to target receptors. Furthermore, there is growing evidence of immune responses against the PEG polymer itself, which can lead to the accelerated blood clearance (ABC) phenomenon in some patients.

Quantitative Impact of PEGylation on Drug Properties

The effects of PEGylation are most clearly demonstrated through quantitative analysis of pharmacokinetic and pharmacodynamic parameters. The following tables summarize comparative data for several key therapeutic proteins, illustrating the profound impact of this technology.

Table 1: Pharmacokinetic Profile Comparison of PEGylated vs. Non-PEGylated Drugs

| Drug | Modification | Mean Half-Life (t½) | Mean Clearance (CL/F) | Key Findings & References |

| Filgrastim | Non-PEGylated | 3.5 - 3.8 h | ~48 mL/h/kg | Standard G-CSF requires daily injections. |

| Pegfilgrastim | 20 kDa PEG | 15 - 80 h (avg. ~42 h) | 11 mL/h/kg | Half-life is significantly extended, allowing for once-per-chemotherapy-cycle dosing. Clearance is substantially reduced. |

| Interferon alfa-2a | Non-PEGylated | ~2 h | High renal clearance | Short half-life necessitates frequent dosing. |

| Peginterferon alfa-2a | 40 kDa branched PEG | 61 - 110 h | >100-fold reduction | The large, branched PEG provides a dramatic extension of half-life and a major reduction in renal clearance. |

| Interferon alfa-2b | Non-PEGylated | ~2 h | High renal clearance | Similar to interferon alfa-2a, requires frequent administration. |

| Peginterferon alfa-2b | 12 kDa linear PEG | 27.2 - 39.3 h | ~10-fold reduction | The smaller, linear PEG provides a significant but less pronounced effect compared to the 40 kDa branched PEG. |

Table 2: Bioactivity and Immunogenicity Comparison of PEGylated vs. Non-PEGylated Drugs

| Drug | Modification | Parameter Measured | Result | Key Findings & References |

| Interferon alfa-2a | Non-PEGylated | In vitro Bioactivity | 100% (Reference) | The native protein exhibits full activity. |

| Peginterferon alfa-2a (Pegasys) | 40 kDa branched PEG | In vitro Bioactivity | ~7% of native form | PEGylation significantly reduces in vitro activity, a trade-off for improved pharmacokinetics. |

| Growth Hormone (GH) Antagonist (B2036) | Non-PEGylated | Receptor Binding Affinity | 100% (Reference) | The core molecule binds with high affinity. |

| Pegvisomant (B2036-PEG) | 5 kDa PEG | Receptor Binding Affinity | ~2.5% of native form (39-fold reduction) | PEGylation substantially decreases binding affinity, necessitating higher clinical doses. |

| Uricase | Non-PEGylated | Immunogenicity (Mice) | High anti-uricase antibody titers | The unmodified enzyme is highly immunogenic. |

| PEG-uricase | PEGylated | Immunogenicity (Mice) | No detectable anti-uricase antibodies | PEGylation effectively eliminated the immunogenic response in the animal model. |

| Certolizumab Fab' | Non-PEGylated | T-cell Activation | Higher frequency of T-cell priming | The non-PEGylated fragment is more potent in activating T-cells. |

| Certolizumab Pegol | PEGylated | T-cell Activation | Primed fewer T-cells | PEGylation reduced uptake by dendritic cells and subsequent T-cell priming, indicating lower immunogenicity. |

Key Signaling Pathways Modulated by PEGylated Drugs

PEGylation can alter how a therapeutic agent interacts with cellular signaling cascades. While the core mechanism of action of the drug remains the same, the sustained signaling resulting from the extended half-life can lead to enhanced therapeutic outcomes.

PEGylated Interferon-α and the JAK/STAT Pathway

Type I interferons, including interferon-α, exert their antiviral and antiproliferative effects by activating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Upon binding to its receptor (IFNAR), PEG-interferon-α triggers a phosphorylation cascade that leads to the formation of the ISGF3 transcription factor complex. This complex translocates to the nucleus and induces the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state. The extended presence of PEG-interferon-α leads to a broader spectrum of gene expression compared to its non-PEGylated counterpart.

PEGylated G-CSF and Neutrophil Production

Pegfilgrastim, a PEGylated form of Granulocyte Colony-Stimulating Factor (G-CSF), stimulates the proliferation and differentiation of neutrophil precursors. It binds to the G-CSF receptor on myeloid progenitor cells, activating multiple downstream signaling pathways, including JAK/STAT, PI3K/AKT, and MAPK/ERK. This coordinated signaling cascade promotes the survival, proliferation, and maturation of neutrophils, helping to reduce the duration of severe neutropenia in patients undergoing chemotherapy.

Experimental Protocols for PEGylation and Characterization

The successful development of a PEGylated therapeutic requires robust and well-defined experimental procedures for both the conjugation reaction and the subsequent characterization of the product.

General Workflow for PEGylated Drug Development

The development process follows a logical progression from initial reaction design and optimization to purification and finally, rigorous analytical characterization to ensure product quality, homogeneity, and activity.

Protocol 1: Site-Specific Thiol PEGylation (PEG-Maleimide)

This protocol describes the site-specific conjugation of a PEG-maleimide reagent to a free cysteine residue on a protein.

Materials:

-

Cysteine-containing protein (1-10 mg/mL).

-

PEG-Maleimide reagent.

-

Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 6.5-7.5. Avoid buffers containing thiols.

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.

-

Anhydrous DMSO or DMF for dissolving the PEG reagent.

-

Purification equipment (e.g., Size Exclusion Chromatography column).

Methodology:

-

Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is thoroughly degassed by vacuum or by bubbling with an inert gas (e.g., argon) to prevent oxidation of the free thiol.

-

(Optional) Disulfide Bond Reduction: If targeting a cysteine involved in a disulfide bond, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.

-

PEG Reagent Preparation: Prepare a stock solution of the PEG-Maleimide (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the PEG-Maleimide stock solution to the stirring protein solution. A 10- to 20-fold molar excess of the PEG reagent over the protein is recommended as a starting point.

-

Incubation: Protect the reaction mixture from light. Incubate for 2 hours at room temperature or overnight at 4°C.

-

(Optional) Quenching: The reaction can be quenched by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to consume any excess PEG-Maleimide.

-

Purification: Separate the PEGylated protein from unreacted PEG and protein using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX), depending on the properties of the conjugate.

Protocol 2: N-Terminal Amine PEGylation (PEG-Aldehyde)

This protocol targets the N-terminal α-amino group via reductive amination, which is more selective than targeting lysine ε-amino groups by controlling the reaction pH.

Materials:

-

Protein with an accessible N-terminus.

-

mPEG-Propionaldehyde reagent.

-

Reaction Buffer: Sodium phosphate buffer, pH 5.0-7.0.

-

Reducing Agent: Sodium cyanoborohydride (NaCNBH₃).

-

Purification equipment.

Methodology:

-

Protein and Reagent Preparation: Dissolve the protein in the reaction buffer. The pKa of the N-terminal amine is typically lower than that of lysine side chains. Performing the reaction at a mildly acidic to neutral pH (e.g., pH 6.0) favors selective reaction at the N-terminus.

-

Reaction Initiation: Add the mPEG-Propionaldehyde to the protein solution. A molar ratio of PEG to protein between 2:1 and 10:1 is a typical starting range.

-

Reductive Amination: Add the reducing agent, sodium cyanoborohydride, to the reaction mixture. This agent selectively reduces the Schiff base formed between the aldehyde and the amine, creating a stable secondary amine linkage.

-

Incubation: Allow the reaction to proceed for 12-24 hours at a controlled temperature, typically 4°C, with gentle mixing.

-

Purification: Purify the resulting mono-PEGylated protein conjugate using IEX or SEC chromatography to separate it from unreacted materials and multi-PEGylated species.

Protocol 3: Characterization by SEC-MALS

Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for characterizing PEGylated proteins without relying on column calibration standards.

Methodology:

-

System Setup: An HPLC system is equipped with an appropriate SEC column and connected in series to a UV detector, a MALS detector (e.g., Wyatt DAWN), and a differential refractive index (dRI) detector.

-

Mobile Phase: Use a suitable, filtered, and degassed buffer (e.g., PBS) as the mobile phase.

-

Sample Injection: Inject the purified PEGylated protein sample onto the SEC column. The components will separate based on their hydrodynamic volume.

-

Data Acquisition: Collect data simultaneously from all three detectors (UV, MALS, dRI) using specialized software (e.g., ASTRA).

-

Data Analysis (Protein Conjugate Analysis):

-

The UV detector signal is proportional to the protein concentration (since PEG has no significant UV absorbance at 280 nm).

-

The dRI detector signal is proportional to the total concentration of both protein and PEG.

-

The MALS detector measures the light scattered by the eluting molecules, which is proportional to both their molar mass and concentration.

-

By using the known UV extinction coefficient (ε) for the protein and the refractive index increments (dn/dc) for both the protein (typically ~0.185 mL/g) and the PEG, the software can deconvolve the signals at each elution point. This allows for the independent calculation of the molar mass of the protein portion and the PEG portion of the conjugate, thereby determining the degree of PEGylation and assessing the sample's purity and aggregation state.

-

Conclusion and Future Outlook

PEGylation has firmly established itself as a clinically and commercially successful platform for enhancing the therapeutic properties of drugs. It has enabled the development of biologics that are safer, more effective, and more convenient for patients. While first-generation techniques often produced heterogeneous mixtures, the field has advanced toward more controlled, site-specific conjugation methods that yield well-defined products with preserved bioactivity.

The future of PEGylation will likely focus on overcoming its current limitations. This includes the development of biodegradable PEGs to prevent long-term accumulation, the exploration of alternative polymers to mitigate anti-PEG immunity, and the design of releasable PEG linkers that can detach from the drug at the target site. As our understanding of the intricate relationship between polymer structure and biological function deepens, PEGylation and next-generation polymer conjugation technologies will continue to be indispensable tools in the quest to design superior therapeutics.

References

Methodological & Application

Application Notes and Protocols for MS-Peg3-thp in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to MS-Peg3-thp in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule such as solubility and cell permeability.

This compound is a versatile, high-purity, monodisperse polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. Its structure comprises a triethylene glycol (PEG3) spacer, which enhances hydrophilicity and provides optimal length and flexibility for ternary complex formation. The linker is functionalized with a mesylate (MS) group at one terminus and a tetrahydropyran (THP)-protected hydroxyl group at the other. The mesylate serves as an excellent leaving group for nucleophilic substitution reactions, while the THP group provides a stable protecting group for the hydroxyl functionality, which can be deprotected under acidic conditions for subsequent conjugation.

Core Applications of this compound

The primary application of this compound is in the modular synthesis of PROTACs. Its bifunctional nature allows for a stepwise and controlled conjugation of the POI-binding ligand and the E3 ligase ligand. The PEG3 spacer is particularly advantageous as it has been shown to be an effective length for inducing potent degradation of various target proteins.

Featured Application: Synthesis of a BRD4-Targeting PROTAC

This section details the synthesis of a potent PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated cancer target. The synthesis utilizes the BET bromodomain inhibitor JQ1 as the POI-binding ligand and pomalidomide as the ligand for the E3 ligase Cereblon (CRBN).

Quantitative Data Summary

The following table summarizes the degradation efficiency of representative BRD4-targeting PROTACs utilizing a PEG3 linker, demonstrating the potency achievable with this linker length.

| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |

| Hypothetical PROTAC-1 | BRD4 | Pomalidomide | PEG3 | <10 | >90 | DLBCL Cells |

| ARV-825 | BRD4 | Pomalidomide | PEG | ~1 | >95 | Burkitt's Lymphoma |

| Compound 21 | BRD4 | Pomalidomide | PEG3 | 8.1 | >90 | THP-1 |

Note: Data for "Hypothetical PROTAC-1" is representative of the high potency observed with PEG3 linkers in similar systems. ARV-825 uses a PEG linker of undisclosed length but demonstrates the general efficacy of this linker class.

Experimental Protocols

Protocol 1: Synthesis of JQ1-PEG3-OH Intermediate

This protocol describes the reaction of the BRD4 inhibitor JQ1 with this compound. The phenolic hydroxyl group of JQ1 acts as a nucleophile, displacing the mesylate group of the linker.

Materials:

-

(+)-JQ1

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at 60°C overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the JQ1-PEG3-OTHP intermediate.

-

Dissolve the purified JQ1-PEG3-OTHP in a mixture of acetic acid, THF, and water (3:1:1).

-

Stir the reaction at room temperature for 4 hours to deprotect the THP group.

-

Monitor the deprotection by LC-MS.

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the JQ1-PEG3-OH intermediate.

Protocol 2: Final PROTAC Synthesis - Coupling of JQ1-PEG3-OH with Pomalidomide

This protocol details the final step of the PROTAC synthesis, which involves a Mitsunobu reaction to couple the hydroxyl group of the JQ1-PEG3-OH intermediate with the phthalimide nitrogen of pomalidomide.

Materials:

-

JQ1-PEG3-OH intermediate

-

Pomalidomide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Preparative HPLC system

Procedure:

-

Dissolve the JQ1-PEG3-OH intermediate (1.0 eq) and pomalidomide (1.1 eq) in anhydrous THF.

-

Add triphenylphosphine (1.5 eq) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add DIAD (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final BRD4-targeting PROTAC.

Protocol 3: Western Blot for BRD4 Degradation

This protocol is for assessing the degradation of BRD4 in cultured cells treated with the synthesized PROTAC.

Materials:

-

Cancer cell line (e.g., MV-4-11, a human acute myeloid leukemia cell line)

-

Synthesized BRD4-targeting PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a negative control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control and a co-treatment with MG132 as a negative control.

-

Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the BRD4 signal to the loading control (GAPDH).

-

Calculate the percentage of BRD4 degradation relative to the vehicle control to determine DC50 and Dmax values.

Visualizations

Signaling Pathway of BRD4 Degradation and Downstream Effects

BRD4 is a key transcriptional coactivator that regulates the expression of several oncogenes, including c-Myc and Bcl-2. Degradation of BRD4 by a PROTAC leads to the downregulation of these genes, which in turn inhibits cell proliferation and induces apoptosis.[1][2]

Caption: BRD4 degradation by PROTACs downregulates c-Myc and Bcl-2, leading to decreased cell proliferation and increased apoptosis.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines the logical flow from the synthesis of the PROTAC to the evaluation of its biological activity.

Caption: A streamlined workflow for the synthesis of a BRD4-targeting PROTAC using this compound and its subsequent biological evaluation.

References

Application Notes and Protocols for MS-Peg3-thp in E3 Ligase Ligand Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase, which ultimately dictates the efficiency of protein degradation.

This document provides detailed application notes and protocols for the use of MS-Peg3-thp , a polyethylene glycol (PEG)-based linker, in the synthesis of PROTACs, specifically focusing on its reaction conditions for conjugation to E3 ligase ligands. This compound, chemically known as 2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethyl methanesulfonate, is a bifunctional linker featuring a methanesulfonate (mesylate) group for nucleophilic substitution and a tetrahydropyranyl (THP)-protected alcohol. The PEG3 moiety enhances solubility and provides appropriate spacing, while the terminal functional groups allow for sequential conjugation to the POI and E3 ligase ligands.

Overview of this compound Chemistry

The this compound linker is designed for a two-step conjugation process. The methanesulfonate group serves as an excellent leaving group for reaction with nucleophiles, such as amines or phenols, commonly found on E3 ligase ligands or POI binders. The THP group is a common acid-labile protecting group for alcohols. Its removal unmasks a hydroxyl group, which can then be further functionalized or used as a conjugation point.

A typical synthetic strategy involving this compound would proceed as follows:

-

Conjugation via the Mesylate Group: Reaction of the this compound linker with a nucleophilic handle on either the E3 ligase ligand or the POI ligand.

-

Deprotection of the THP Group: Removal of the THP protecting group under acidic conditions to reveal a terminal hydroxyl group.

-

Activation and Final Conjugation: Activation of the newly formed hydroxyl group (e.g., conversion to a carboxylic acid, another mesylate, or an azide) followed by reaction with the second ligand to complete the PROTAC synthesis.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific E3 ligase ligand and other reactants.

Protocol 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand

This protocol describes the reaction of the methanesulfonate group of this compound with a primary or secondary amine on an E3 ligase ligand (e.g., derivatives of lenalidomide, pomalidomide, or VHL ligands).

Materials:

-

This compound

-

Amine-containing E3 ligase ligand

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Stir plate and stir bar

-

Reaction vessel (e.g., round-bottom flask)

-

Nitrogen or Argon atmosphere setup

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

-

In a clean, dry reaction vessel, dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF.

-

Add the this compound solution dropwise to the reaction mixture.

-

Stir the reaction at room temperature or elevate the temperature to 40-60 °C to drive the reaction to completion.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting THP-protected conjugate by flash column chromatography.

Protocol 2: Deprotection of the THP Group

This protocol outlines the removal of the THP protecting group to yield a free hydroxyl group.

Materials:

-

THP-protected conjugate from Protocol 1

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or trifluoroacetic acid (TFA))

-

Saturated sodium bicarbonate solution

-

Stir plate and stir bar

-

Reaction vessel

Procedure:

-

Dissolve the THP-protected conjugate in methanol or dichloromethane.

-

Add a catalytic amount of the chosen acid (e.g., 0.1-0.2 equivalents of PTSA or PPTS). Alternatively, a solution of 10-20% TFA in DCM can be used.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. Deprotection is usually complete within 1-4 hours.

-

Once the reaction is complete, quench the acid by adding a saturated solution of sodium bicarbonate until the pH is neutral.

-

If DCM was used as the solvent, wash the organic layer with water and brine. If methanol was used, remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected product, which can often be used in the next step without further purification.

Protocol 3: Final PROTAC Synthesis via Amide Coupling

This protocol describes the conversion of the terminal hydroxyl group to a carboxylic acid and subsequent amide coupling with an amine-containing POI ligand.

Step 3a: Oxidation of the Alcohol to a Carboxylic Acid This step is necessary to prepare for amide bond formation.

Materials:

-

Deprotected conjugate from Protocol 2

-

Acetonitrile and Phosphate Buffer (pH 6.7)

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

-

Sodium chlorite (NaClO2)

-

Sodium hypochlorite (NaOCl) solution

-

Stir plate and stir bar

-

Reaction vessel

Procedure:

-

Dissolve the deprotected conjugate in a mixture of acetonitrile and phosphate buffer.

-

Add TEMPO (catalytic amount) and sodium chlorite (excess).

-

Slowly add a dilute solution of sodium hypochlorite.

-

Stir vigorously at room temperature and monitor the reaction by LC-MS.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Acidify the mixture with HCl (1M) and extract the carboxylic acid product with an organic solvent.

-

Dry and concentrate the organic phase to obtain the carboxylic acid intermediate.

Step 3b: Amide Coupling

Materials:

-

Carboxylic acid intermediate from Step 3a

-

Amine-containing POI ligand

-

Anhydrous DMF

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

DIPEA

-

Standard organic synthesis glassware and inert atmosphere setup

Procedure:

-

Dissolve the carboxylic acid intermediate (1.0 equivalent) and the amine-containing POI ligand (1.0-1.2 equivalents) in anhydrous DMF under an inert atmosphere.

-

Add the coupling agent (1.1-1.3 equivalents) and DIPEA (2.0-3.0 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Work up the reaction as described in Protocol 1 (quenching, extraction, washing).

-

Purify the final PROTAC product by preparative HPLC.

Data Presentation

While specific quantitative data for PROTACs synthesized with this compound is not available in the public domain, the following tables provide an example of how such data would be structured for comparison.

Table 1: Reaction Conditions and Yields for PROTAC Synthesis Steps

| Step | Reactants | Solvent | Base/Catalyst | Temp (°C) | Time (h) | Yield (%) |

| 1. Conjugation | E3 Ligand-NH2 + this compound | DMF | DIPEA | 50 | 18 | 75 |

| 2. Deprotection | THP-protected conjugate | MeOH | PTSA | 25 | 2 | 95 |

| 3a. Oxidation | Alcohol intermediate | MeCN/Buffer | TEMPO/NaClO2 | 25 | 4 | 80 |

| 3b. Coupling | Acid + POI Ligand-NH2 | DMF | HATU/DIPEA | 25 | 16 | 60 |

Table 2: Characterization of a Hypothetical PROTAC

| Property | Value |

| Molecular Weight | Calculated for the final PROTAC |

| Purity (HPLC) | >95% |

| Binding Affinity (E3 Ligase, Kd) | To be determined experimentally (e.g., by SPR or ITC) |

| Binding Affinity (POI, Kd) | To be determined experimentally |

| Degradation (DC50) | To be determined in a cellular assay |

| Max Degradation (Dmax) | To be determined in a cellular assay |

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis

Caption: Synthetic workflow for a PROTAC using this compound.

Logical Relationship: Key Components of a PROTAC

Caption: The three core components of a PROTAC molecule.

Application Notes and Protocols for the Synthesis of a PROTAC Utilizing an MS-PEG3-THP Linker

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins from the cell by co-opting the ubiquitin-proteasome system.[1][2] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical element that influences the formation and stability of the ternary complex between the POI and the E3 ligase, thereby affecting the efficiency of protein degradation.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve cell permeability, and provide optimal spatial orientation of the two ligands.